α-2'-Deoxy Zebularine is a nucleoside analogue derived from zebularine, which is a pyrimidinone ribonucleoside. This compound is notable for its biological activity, particularly as a DNA methylation inhibitor, making it a significant candidate in cancer research and therapeutic applications. The structure of α-2'-deoxy zebularine is characterized by the absence of the exocyclic amino group found in cytidine, which enhances its stability and efficacy in biological systems.
α-2'-Deoxy Zebularine is classified under modified nucleosides, specifically as a 2'-deoxynucleoside analogue of zebularine. It has been synthesized for various applications in molecular biology and medicinal chemistry, particularly in studies related to gene expression modification and cancer treatment. Zebularine itself has been explored for its role as a demethylating agent that can reactivate silenced genes in cancer cells.
The synthesis of α-2'-Deoxy Zebularine has been achieved through various methods, with one notable approach involving the silyl method of N-glycosylation. This method utilizes an SnCl4-catalyzed condensation reaction between silylated pyrimidin-2-one and 1-α-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose under controlled temperatures.
The molecular structure of α-2'-Deoxy Zebularine consists of a pyrimidinone ring structure with a deoxyribose sugar moiety.
The conformation and spatial arrangement of atoms within the molecule play a crucial role in its biological activity, influencing how it interacts with DNA and other biomolecules.
α-2'-Deoxy Zebularine participates in several chemical reactions that are pivotal for its function as a nucleoside analogue.
The mechanism by which α-2'-Deoxy Zebularine exerts its effects primarily involves its role as a DNA methylation inhibitor.
α-2'-Deoxy Zebularine has several scientific applications:
α-2'-Deoxy Zebularine (chemical name: 1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one) is a synthetic nucleoside analog characterized by its distinct anomeric configuration and pyrimidinone base. Its molecular formula is C₉H₁₂N₂O₄, with a molecular weight of 212.21 g/mol [1]. The compound features a β-D-ribofuranose sugar moiety replaced by a 2'-deoxyribose, with the nucleobase adopting a pyrimidin-2-one structure lacking the exocyclic amino group at position 4 of canonical cytidine [4] [7]. This absence of the 4-amino group is critical to its biochemical mechanism, as it prevents standard Watson-Crick base pairing and facilitates covalent interactions with target enzymes.
The stereochemical configuration at the anomeric carbon (C1') defines the α-anomer, where the nucleobase is oriented trans to the 5'-CH₂OH group, contrasting with the β-anomer's cis orientation [7]. This configuration was confirmed via X-ray crystallography, revealing a south-conformation sugar pucker (C2'-endo) in the solid state. Nuclear Magnetic Resonance (NMR) studies in solution further demonstrate conformational flexibility, with the α-anomer showing a higher propensity for the C3'-endo conformation compared to its β-counterpart [7]. The synthetic route typically employs the silyl method of N-glycosylation, using SnCl₄-catalyzed condensation under kinetic control (-33°C), yielding the α-anomer with 3:1 selectivity relative to the β-form [7].
Table 1: Molecular Properties of α-2'-Deoxy Zebularine
Property | Value |
---|---|
Systematic IUPAC Name | 1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one |
CAS Number | 68780-64-3 |
Molecular Formula | C₉H₁₂N₂O₄ |
Molar Mass | 212.21 g/mol |
SMILES | O=C1N(C=CC=N1)[C@H]2OC@@HCO |
InChI Key | RPQZTTQVRYEKCR-WCTZXXKLSA-N |
α-2'-Deoxy Zebularine exhibits moderate water solubility due to its polar sugar moiety and hydrophilic pyrimidinone ring. It remains stable under ambient storage conditions (room temperature) but undergoes gradual hydrolysis in alkaline solutions, limiting its long-term utility in high-pH environments [1] [7]. Crystallographic studies reveal a monoclinic crystal system with hydrogen-bonding networks stabilizing the lattice. The pyrimidinone ring forms intermolecular bonds with adjacent sugar hydroxyl groups, contributing to its solid-state stability [7].
The compound’s most distinctive feature is its capacity to form covalent adducts with enzymes. When incorporated into DNA, the α-anomer facilitates reversible covalent bonding with catalytic cysteine residues of DNA methyltransferases (e.g., M.HhaI). This interaction involves nucleophilic attack by Cys81 at the C6 position of zebularine, forming a thiolate intermediate with a bond distance of 1.84 Å, as confirmed by X-ray diffraction (1.5 Å resolution) [4]. Similarly, in complexes with APOBEC3G, α-2'-Deoxy Zebularine coordinates the active-site zinc ion via its carbonyl oxygen and N3 nitrogen, mimicking the transition state during cytidine deamination [8]. These crystallographic insights (PDB: 7UXD) highlight its role as a mechanistic probe for nucleic acid-modifying enzymes.
Thermal stability assays indicate that enzyme-inhibitor complexes (e.g., with Dnmt1 or APOBEC3G) dissociate at temperatures above 50°C, reflecting the reversible nature of the covalent adducts [2] [5]. This reversibility contrasts with irreversible adducts formed by 5-aza-deoxycytidine, partly explaining α-2'-Deoxy Zebularine’s lower cytotoxicity [2] [4].
α-2'-Deoxy Zebularine diverges functionally from its parent compound zebularine (1-(β-D-ribofuranosyl)pyrimidin-2-one) in three key aspects:
Table 2: Comparative Analysis of Nucleoside Analogs
Property | α-2'-Deoxy Zebularine | Zebularine | 5-Aza-2'-Deoxycytidine |
---|---|---|---|
Chemical Category | 2'-Deoxynucleoside (α-anomer) | Ribonucleoside | 2'-Deoxynucleoside |
Target Enzymes | DNMTs, APOBEC3 family | DNMTs, Cytidine Deaminase | DNMTs |
Inhibition Mechanism | Reversible covalent adduct | Competitive inhibition | Irreversible covalent trapping |
Covalent Bond Stability | Moderate (dissociates >50°C) | Weak | High (stable >70°C) |
Metabolic Stability | High (resists deamination) | Moderate | Low (rapid hydrolysis) |
Primary Applications | Enzyme inhibition studies | Epigenetic modulation | Cancer epigenetics therapy |
Functionally, α-2'-Deoxy Zebularine shows superior inhibitory specificity toward APOBEC3 deaminases compared to zebularine. When embedded in single-stranded DNA, it achieves low-μM inhibition constants (Ki) for APOBEC3A/B/G by mimicking the hydrated transition state of cytidine deamination [5] [8]. In contrast, its DNA methyltransferase inhibition is less potent than 5-aza-dC in vivo due to reversible binding kinetics [2] [4]. However, this reversibility translates to reduced cytotoxicity in ovarian cancer models, where zebularine (but not 5-aza-dC) restored chemosensitivity to cisplatin without significant apoptosis [3].
Structurally, the α-anomer’s flipped orientation in enzyme active sites (e.g., M.HhaI) disrupts hydrogen bonding networks, losing interactions typically mediated by the 4-amino group of cytidine. This reduces binding affinity by ~3-fold relative to β-anomeric inhibitors but enhances selectivity for enzymes tolerant of base modifications [4] [7].
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